N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide
Description
N-((7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide is a synthetic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group at position 7 and an indole-5-carboxamide moiety at position 2. This structural motif is reminiscent of dipeptidyl peptidase-4 (DPP-4) inhibitors like sitagliptin, which share triazolo-fused heterocyclic cores and trifluoromethyl substituents .
Properties
IUPAC Name |
N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O/c18-17(19,20)12-4-6-25-14(8-12)23-24-15(25)9-22-16(26)11-1-2-13-10(7-11)3-5-21-13/h1-3,5,7,12,21H,4,6,8-9H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICNGEIVKGHCRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=CC4=C(C=C3)NC=C4)CC1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide involves multiple steps. One common synthetic route includes the condensation of 2-methyl-4-chloro-6-trifluoromethylpyrimidine with hydrazine hydrate under ice bath conditions, followed by further reactions to introduce the indole and carboxamide groups . Industrial production methods often involve similar multi-step processes but are optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound can be replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization to form different ring structures under specific conditions.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide as an anticancer agent. The incorporation of trifluoromethyl groups into the molecular structure is known to enhance biological activity by improving the compound's lipophilicity and metabolic stability. For example:
- Inhibition of Cancer Cell Proliferation : Research indicates that derivatives of triazolo-pyridine compounds exhibit significant inhibition against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimalarial Potential
The compound has also been investigated for its antimalarial properties. A study focused on synthesizing a series of 1H-triazoles showed that trifluoromethylated derivatives demonstrated promising activity against malaria parasites by targeting dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis .
Protein Interaction Inhibition
Another promising application is in the inhibition of protein-protein interactions. The compound has been shown to disrupt the MDM2-p53 interaction, which is crucial in cancer biology as MDM2 is a negative regulator of the p53 tumor suppressor protein . This disruption can lead to increased p53 activity and subsequent tumor suppression.
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring followed by the introduction of the indole moiety. Advanced techniques such as X-ray crystallography and NMR spectroscopy are employed to confirm the structural integrity and purity of the synthesized compounds .
Anticancer Studies
A particular study evaluated a series of triazolo-pyridine derivatives for their anticancer efficacy against multiple cell lines including OVCAR-8 and NCI-H40. The results indicated that certain derivatives exhibited growth inhibition percentages exceeding 80%, suggesting strong potential for further development .
Antimalarial Activity
In another case study involving 15 synthesized triazolyl benzenesulfonamides with trifluoromethyl substitutions, several compounds demonstrated significant antimalarial activity with IC50 values indicating effective inhibition of parasite growth .
Mechanism of Action
The mechanism of action of N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis. By binding to these kinases, the compound disrupts their signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on core heterocycles, substituents, and biological targets:
Key Observations
Core Heterocycle Influence: The target compound’s [1,2,4]triazolo[4,3-a]pyridine core differs from sitagliptin’s pyrazine-based triazolo ring. Pyridine cores may offer improved π-π stacking in enzymatic binding pockets compared to pyrazine .
Substituent Effects :
- The 7-CF₃ group in the target compound enhances lipophilicity (logP ~2.5 estimated), similar to sitagliptin’s 3-CF₃ group. This substituent is critical for metabolic resistance and membrane permeability .
- Indole-5-carboxamide in the target compound contrasts with sitagliptin’s phenylbutylamine, suggesting divergent binding modes. Indole derivatives (e.g., 33a, H11) may target hydrophobic pockets via aromatic interactions .
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step routes, similar to ’s methods (e.g., TFA-mediated deprotection and coupling). Yields for analogous compounds range from 44% to 66%, indicating moderate efficiency .
Biological Potential: While sitagliptin’s DPP-4 inhibition is well-documented, the target compound’s indole-carboxamide moiety may confer selectivity for other targets (e.g., kinase or GPCR modulation). ’s carbonitrile derivatives (e.g., 4a) show varied electronic profiles but lack explicit activity data .
Biological Activity
N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and mechanisms of action based on recent studies.
The compound features a complex structure that includes a trifluoromethyl group and a triazolo-pyridine moiety. Its molecular formula is with a molecular weight of approximately 321.27 g/mol. The presence of the trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and altering electronic properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂F₃N₅O |
| Molecular Weight | 321.27 g/mol |
| CAS Number | Not available |
| Purity | >98% |
Anticancer Activity
Recent research has demonstrated that derivatives of this compound exhibit notable anticancer properties. For instance, a study evaluated the effect of related triazolo-pyridine derivatives on HT-29 colon cancer cells. The compound demonstrated an IC50 value ranging from 6.587 to 11.10 µM, indicating significant cytotoxic effects. The mechanism involved the induction of the mitochondrial apoptotic pathway by up-regulating pro-apoptotic proteins (Bax) and down-regulating anti-apoptotic proteins (Bcl2), leading to the activation of Caspase 3 and subsequent cell death .
Antibacterial Activity
Another aspect of biological activity includes antibacterial properties. Triazolo-pyridine derivatives have shown effectiveness against various bacterial strains through mechanisms that likely involve disruption of bacterial cell wall synthesis or interference with metabolic pathways. Studies suggest that compounds with longer alkyl chains at specific positions enhance antibacterial efficacy due to increased lipophilicity and better cell membrane penetration .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial metabolism.
- Receptor Interaction : Binding to specific receptors that modulate cellular responses.
1. Anticancer Study
A comprehensive study published in Molbank explored the anticancer effects of triazolo-pyridine derivatives on various cancer cell lines. The results indicated that these compounds could effectively induce apoptosis through mitochondrial pathways .
2. Antibacterial Study
In another investigation focused on antibacterial activity, derivatives were tested against Gram-positive and Gram-negative bacteria. The findings highlighted that modifications in the side chains significantly influenced antibacterial potency .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing this compound?
The compound can be synthesized via cyclocondensation reactions using trifluoromethylated precursors. A typical procedure involves reacting aldehydes with 3-amino-1,2,4-triazole derivatives in dimethylformamide (DMF) under reflux (120°C) with triethylamine as a base, followed by recrystallization from ethanol/DMF mixtures . Yields range from 48–78% for structurally related triazolo-pyrimidine derivatives, with purification via column chromatography or recrystallization .
Q. What analytical techniques are critical for structural characterization?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm coupling constants and chemical shifts, particularly for distinguishing triazolo-pyridine and indole moieties .
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches near 1720–1730 cm⁻¹) .
- Mass spectrometry (MS) for molecular weight validation .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. This is critical for in vivo bioavailability, as demonstrated in structurally similar glucagon receptor antagonists .
Q. What purification methods are recommended for isolating the compound?
Recrystallization using ethanol/DMF (1:2 v/v) is effective for removing unreacted starting materials . For impurities with similar polarity, preparative HPLC or silica gel chromatography is advised .
Advanced Research Questions
Q. How can researchers mitigate genotoxic impurities (e.g., nitroso derivatives) during synthesis?
Nitrosamine impurities (e.g., 7-nitroso analogs) must be controlled below 37 ng/day (EMA guidelines). Ultraperformance liquid chromatography with triple quadrupole mass spectrometry (UPLC-MS/MS) is recommended for quantification, with detection limits <1 ng/mL . Reaction conditions (e.g., avoiding nitrosating agents) and post-synthesis scavengers (e.g., ascorbic acid) can minimize formation .
Q. What strategies resolve discrepancies between in vitro and in vivo bioactivity data?
Discrepancies often arise from poor pharmacokinetics or off-target effects. Cross-validate using:
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic optimization includes:
Q. What in silico tools predict metabolic hotspots in this compound?
Use CYP450 isoform docking simulations to identify sites of oxidation (e.g., indole or triazolo-pyridine rings). Software like Schrödinger Suite or AutoDock Vina can predict metabolic liabilities, guiding structural modifications (e.g., fluorination) to block vulnerable positions .
Q. How to address conflicting NMR data for triazolo-pyridine derivatives?
Ambiguities in coupling patterns or peak splitting can arise from dynamic processes (e.g., ring puckering). Resolve using:
Q. What structural modifications enhance aqueous solubility without compromising target binding?
Introduce polar substituents (e.g., hydroxyl, amine) on the indole or pyridine rings. For example:
- Replace methyl groups with morpholine or pyrrolidine moieties to improve solubility (>2-fold in PBS) while maintaining affinity for kinase targets .
- Use salt formation (e.g., trifluoroacetate) for ionic derivatives .
Data Contradiction Analysis
Q. How to interpret inconsistent enzymatic inhibition data across assays?
Variability may stem from assay conditions (e.g., ATP concentrations in kinase assays). Standardize protocols using:
- IC₅₀ normalization against control inhibitors.
- Surface plasmon resonance (SPR) to measure binding kinetics independently of enzymatic activity .
Q. Why do melting points vary between synthetic batches?
Polymorphism or residual solvents (e.g., DMF) can alter melting behavior. Characterize batches via:
- Differential scanning calorimetry (DSC) to detect polymorphic forms.
- Thermogravimetric analysis (TGA) to quantify solvent content .
Safety and Handling
Q. What precautions are required for handling this compound?
While specific hazard data are limited, structurally related triazolo-pyridines require:
- PPE (gloves, goggles) to prevent dermal/ocular exposure.
- Fume hood use during synthesis to avoid inhalation of trifluoromethylated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
